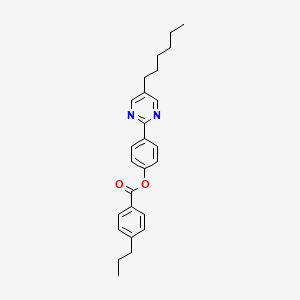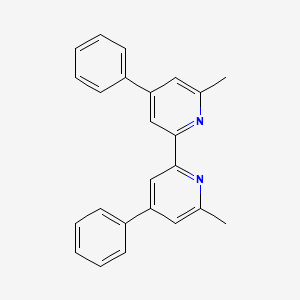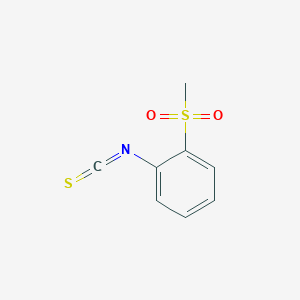
1-Isothiocyanato-2-(methanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-2-(methanesulfonyl)benzene is an organic compound with the molecular formula C8H7NO2S2 It is characterized by the presence of an isothiocyanate group (-N=C=S) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2-(methanesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonyl chloride with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminobenzenesulfonyl chloride is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Thiophosgene is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isothiocyanato-2-(methanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
1-Isothiocyanato-2-(methanesulfonyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea and sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Isothiocyanato-2-(methanesulfonyl)benzene involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. The compound’s effects are mediated through the modification of these biomolecules, leading to changes in their function and activity. Molecular targets include enzymes involved in cellular processes, and pathways affected may include signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-2-methylbenzene: Similar structure but lacks the methanesulfonyl group.
1-Isothiocyanato-2-phenylethane: Contains a phenylethyl group instead of a methanesulfonyl group.
Phenyl isothiocyanate: Lacks the methanesulfonyl group and has a simpler structure.
Uniqueness: 1-Isothiocyanato-2-(methanesulfonyl)benzene is unique due to the presence of both the isothiocyanate and methanesulfonyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. The methanesulfonyl group enhances the compound’s reactivity and solubility, making it more versatile in various research and industrial contexts.
Propriétés
Numéro CAS |
140899-49-6 |
|---|---|
Formule moléculaire |
C8H7NO2S2 |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
1-isothiocyanato-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-5-3-2-4-7(8)9-6-12/h2-5H,1H3 |
Clé InChI |
YDTSZPPDDYYHDZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


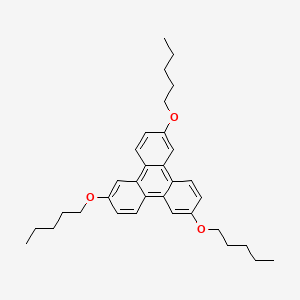
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
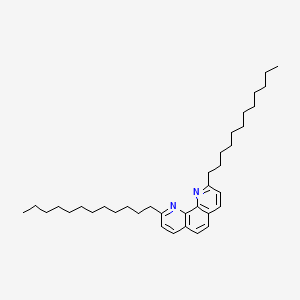
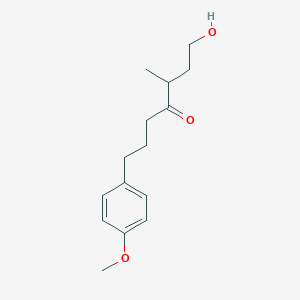

![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
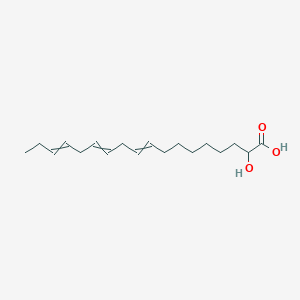
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

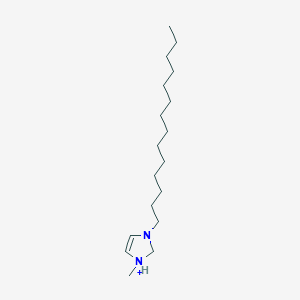
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
